1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one

Catalog No.
S14613270
CAS No.
M.F
C10H11Br2NO
M. Wt
321.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-...

Product Name

1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one

IUPAC Name

1-[4-amino-2-(bromomethyl)phenyl]-2-bromopropan-1-one

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

InChI

InChI=1S/C10H11Br2NO/c1-6(12)10(14)9-3-2-8(13)4-7(9)5-11/h2-4,6H,5,13H2,1H3

InChI Key

SOAZDUMAMQFERM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)N)CBr)Br

1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound characterized by a complex structure featuring an amino group, a bromomethyl group, and a propanone moiety attached to a benzene ring. Its molecular formula is C10H12Br2NOC_{10}H_{12}Br_2NO with a molecular weight of 276.56 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactive functional groups .

, including:

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: The bromomethyl group can be reduced to yield corresponding alkyl derivatives.
  • Substitution Reactions: Nucleophilic substitution can occur at the bromomethyl position, allowing for the introduction of various nucleophiles.

These reactions are facilitated by reagents such as potassium permanganate for oxidation and sodium borohydride for reduction, often in solvents like dichloromethane under controlled conditions.

Research indicates that 1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one exhibits biological activity that may involve enzyme inhibition and protein binding. The amino group allows for hydrogen bonding with proteins, while the bromomethyl group can engage in covalent interactions with nucleophilic sites on enzymes, potentially modulating their activity .

The synthesis of 1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves multi-step procedures:

  • Bromination of 4-aminoacetophenone: This introduces the bromomethyl group.
  • Friedel-Crafts Acylation: A Lewis acid catalyst, such as aluminum chloride, is used to attach the propanone group to the benzene ring.
  • Purification: Techniques such as recrystallization or chromatography are employed to achieve high purity .

Industrial methods may utilize continuous flow reactors to enhance efficiency and yield.

Studies on the interaction of 1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one with various molecular targets are crucial for understanding its biological effects. The compound's mechanism of action likely involves modulation of enzymatic activity or receptor function through its reactive groups, which can affect cellular signaling pathways and gene expression .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
1-(4-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-oneC10H11BrClNOC_{10}H_{11}BrClNOContains chlorine instead of bromine, affecting reactivity.
1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-1-oneC10H11Br2NOC_{10}H_{11}Br_2NODifferent positioning of amino and bromomethyl groups, leading to distinct properties.
1-[4-(Benzyloxy)phenyl]-2-bromopropan-1-oneC16H15BrOC_{16}H_{15}BrOFeatures a benzyloxy group that alters solubility and reactivity compared to the target compound .

Uniqueness

The unique combination of functional groups in 1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one allows it to engage in specific

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

320.91869 g/mol

Monoisotopic Mass

318.92074 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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